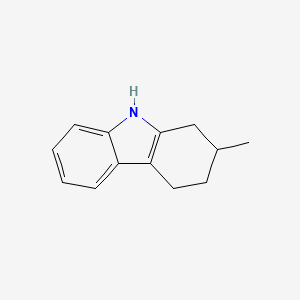

2-Methyl-2,3,4,9-tetrahydro-1h-carbazole

Description

Historical Trajectory and Evolution of Carbazole (B46965) Chemistry

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.org This discovery laid the groundwork for over a century of research into this unique tricyclic aromatic heterocycle. Early synthetic work led to the development of several classical name reactions that remain cornerstones of heterocyclic chemistry. These include the Graebe-Ullmann reaction, the Bucherer carbazole synthesis, and the Borsche–Drechsel cyclization, which is a specific application of the Fischer indole (B1671886) synthesis. wikipedia.orgresearchgate.net

The initial interest in carbazoles was largely academic, but this shifted with the discovery of naturally occurring carbazole alkaloids with significant biological activities. ijrpc.comechemcom.com The isolation of murrayanine (B1213747) from the stem bark of Murraya koenigii, which exhibited antibacterial properties, was a pivotal moment that highlighted the pharmacotherapeutic potential of the carbazole scaffold. echemcom.comchim.it This spurred intensive research efforts to synthesize a vast array of carbazole derivatives. researchgate.net Over the years, these synthetic compounds have been shown to possess a wide spectrum of biological properties, including anti-inflammatory, antimicrobial, and antitumor activities, making the carbazole core a privileged structure in medicinal chemistry. echemcom.comnih.govresearchgate.net The continuous development of more efficient and selective synthetic methodologies remains an active area of research, moving from harsh classical conditions to modern catalytic systems. rsc.org

| Table 1: Key Milestones in Carbazole Chemistry | |

| Year | Milestone |

| 1872 | Isolation of 9H-carbazole from coal tar by Graebe and Glaser. wikipedia.org |

| 1883 | Fischer and Jourdan report on hydrazines, a key component for the Fischer indole synthesis. wjarr.com |

| 1896 | The Graebe-Ullmann reaction for carbazole synthesis is reported. researchgate.net |

| 1908 | W. Borsche publishes work on tetra- and hexahydrocarbazole compounds, detailing the Borsche-Drechsel cyclization. wjarr.com |

| 1965 | Isolation of the biologically active carbazole alkaloid Murrayanine. chim.it |

| Present | Ongoing development of advanced synthetic methods and exploration of carbazoles in materials science and medicinal chemistry. researchgate.netrsc.org |

Structural Significance of Tetrahydrocarbazole Systems in Synthetic Design

Tetrahydrocarbazoles (THCz), characterized by a tricyclic system where a cyclohexane (B81311) ring is fused to an indole core, are a fundamentally important class of carbazole derivatives. wjarr.com This structural motif is widespread in numerous naturally occurring alkaloids and serves as a "privileged scaffold" in synthetic and medicinal chemistry due to its versatile biological properties. bohrium.comingentaconnect.combenthamdirect.com The partially saturated cyclohexane ring provides a three-dimensional geometry that is often crucial for biological recognition, while the indole portion allows for various chemical modifications.

The most prevalent and versatile method for constructing the tetrahydrocarbazole skeleton is the Fischer indole synthesis. wjarr.comresearchgate.net This reaction typically involves the acid-catalyzed condensation and subsequent cyclization of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. tandfonline.comacgpubs.org The reaction conditions, including the choice of acid catalyst and solvent, can be tuned to optimize yields and accommodate various substituents on both reactants. tandfonline.comtandfonline.com The versatility of the Fischer indole synthesis allows for the preparation of a wide library of substituted tetrahydrocarbazoles by simply varying the starting materials.

Furthermore, the tetrahydrocarbazole core is a valuable synthetic intermediate. The fused cyclohexane ring can be aromatized through catalytic dehydrogenation to yield the corresponding fully aromatic carbazole. researchgate.netacs.org This two-step sequence—Fischer indole synthesis followed by dehydrogenation—provides a powerful route to substituted carbazoles that may be difficult to access directly. sciencemadness.org

| Table 2: Selected Synthetic Methods for the Tetrahydrocarbazole Core | |||

| Method | Reactants | Catalyst/Conditions | Key Features |

| Fischer Indole Synthesis (General) | Phenylhydrazine, Cyclohexanone | Acid catalysts (e.g., HOAc, H₂SO₄, PPA) | The most common and versatile method. wjarr.comresearchgate.net |

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | A one-pot variation of the Fischer synthesis. wikipedia.orgniscpr.res.in |

| CAN-Catalyzed Synthesis | Phenylhydrazine hydrochloride, Cyclohexanone | Ceric Ammonium Nitrate (CAN) in MeOH | Efficient, high-yielding method under reflux. wjarr.comtandfonline.com |

| Ionic Liquid-Catalyzed Synthesis | Phenylhydrazine hydrochloride, Cyclohexanone | [bmim(BF4)] in MeOH | Green chemistry approach with a reusable catalyst. acgpubs.org |

Specific Research Focus on 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole (MTHC)

Research on 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole (MTHC) is situated within the broader investigation of substituted tetrahydrocarbazoles. The synthesis of MTHC logically follows the principles of the Fischer indole synthesis, where phenylhydrazine or its hydrochloride salt is reacted with 4-methylcyclohexanone (B47639). The methyl group at the 2-position of the resulting tetrahydrocarbazole framework originates from the 4-position of the starting ketone.

While extensive studies have focused on the parent 1,2,3,4-tetrahydrocarbazole (B147488) and its derivatives substituted on the aromatic ring or the nitrogen atom, specific detailed research findings exclusively on MTHC are less common. niscpr.res.in However, its chemical properties and reactivity can be inferred from the extensive body of work on the tetrahydrocarbazole class. The core structure is known to be a key building block for more complex systems. nih.gov For instance, the nitrogen atom (N-9) can be readily alkylated or acylated, as demonstrated by the synthesis of compounds like 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole. chemicalbook.comresearchgate.netrsc.org

Spectroscopic characterization is essential for confirming the structure of MTHC. Based on data from the parent compound and other derivatives, the ¹H NMR spectrum of MTHC would be expected to show characteristic signals for the indole N-H proton (typically a broad singlet around δ 8.0-10.0 ppm, depending on the solvent), distinct aromatic protons, and a series of aliphatic protons corresponding to the methyl-substituted cyclohexene (B86901) ring, including a doublet for the methyl group. niscpr.res.innih.gov The mass spectrum of the parent 1,2,3,4-tetrahydrocarbazole shows a prominent molecular ion peak, a characteristic that would also be expected for MTHC. nist.gov

| Table 3: Physicochemical and Spectroscopic Properties of Tetrahydrocarbazoles | ||

| Property | 1,2,3,4-Tetrahydro-1H-carbazole | 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole (Predicted/Inferred) |

| Chemical Formula | C₁₂H₁₃N nist.gov | C₁₃H₁₅N |

| Molecular Weight | 171.24 g/mol nist.gov | 185.27 g/mol |

| Appearance | Solid niscpr.res.in | Expected to be a solid |

| ¹H NMR (N-H signal) | δ ~8.14 ppm (in DMSO-d6) niscpr.res.in | Similar chemical shift expected |

| ¹H NMR (Aromatic signals) | δ ~7.0-7.5 ppm niscpr.res.in | Similar chemical shifts expected |

| ¹H NMR (Aliphatic signals) | Multiplets at δ ~1.8 and ~2.6 ppm niscpr.res.in | Complex multiplets plus a doublet for the methyl group |

| Mass Spec (m/z) | 171 [M]⁺, 170 [M-H]⁺ nist.gov | Expected [M]⁺ at 185 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-5,9,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYGNOPLZQAFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-54-0 | |

| Record name | NSC10086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Computational and Theoretical Studies of 2 Methyl 2,3,4,9 Tetrahydro 1h Carbazole

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its energy landscape. For the parent 2,3,4,9-tetrahydro-1H-carbazole, DFT calculations, corroborated by X-ray crystallography, reveal that the cyclohexene (B86901) ring adopts a half-chair conformation. researchgate.netresearchgate.net This is the lowest energy arrangement, minimizing steric strain and optimizing electronic interactions.

The introduction of a methyl group at the C2 position to form 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole creates two possible stereoisomers where the methyl group can be in either an axial or an equatorial position relative to the cyclohexene ring.

Equatorial Conformer: The methyl group points away from the main ring structure, resulting in minimal steric hindrance. This is generally the more stable, lower-energy conformation.

Axial Conformer: The methyl group points vertically, leading to potential steric clashes (1,3-diaxial interactions) with other atoms on the ring. This conformation is typically higher in energy.

DFT calculations would be used to precisely quantify the energy difference between these two conformers. The geometry optimization process involves finding the coordinates that correspond to a minimum on the potential energy surface. The resulting energy landscape would show the equatorial conformer residing in a deeper energy well than the axial one, with a specific energy barrier corresponding to the transition state for ring-flipping between them.

Table 1: Representative DFT-Calculated Relative Energies for Axial vs. Equatorial 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole Note: These values are illustrative, based on typical energy differences for substituted cyclohexene rings, as specific literature data for this compound is unavailable.

| Conformer | Relative Energy (kcal/mol) | Stability |

| Equatorial | 0.00 | More Stable |

| Axial | 1.5 - 2.5 | Less Stable |

| Transition State | 5.0 - 7.0 | Rotational Barrier |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO: The outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are prone to attack by electrophiles.

LUMO: The innermost orbital without electrons. Its energy level reflects the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to attack by nucleophiles.

For 2,3,4,9-tetrahydro-1H-carbazole, the HOMO is primarily localized over the electron-rich indole (B1671886) (pyrrole and benzene) portion of the molecule, particularly the nitrogen atom and the aromatic ring. The LUMO is also distributed across this aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

The addition of a methyl group at the C2 position influences the electronic structure through an inductive effect. As an electron-donating group, the methyl substituent slightly increases the electron density of the molecule, which in turn raises the energy of the HOMO. This makes 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole a slightly stronger electron donor (more nucleophilic) than its unsubstituted parent. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap is expected to decrease marginally, suggesting a slight increase in reactivity.

The charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would show a region of high negative potential (red) around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors Note: This table presents expected trends and representative values for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 2,3,4,9-tetrahydro-1H-carbazole | ~ -5.8 | ~ -0.5 | ~ 5.3 | Baseline |

| 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole | ~ -5.7 | ~ -0.45 | ~ 5.25 | Slightly Higher |

Computational Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, identifying intermediate structures and the transition states that connect them. This provides invaluable insight into how chemical transformations occur.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as bonds are broken and formed. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other vibrational modes. This is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

For reactions involving 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, such as electrophilic aromatic substitution or N-alkylation, DFT calculations can model the geometry of the transition state. For example, in the dehydrogenation of the parent tetrahydrocarbazole over a palladium catalyst, the initial hydrogen abstraction is identified as having the highest reaction barrier, making it the rate-determining step. researchgate.net The transition state for this step would involve an elongated C-H bond and the incipient formation of a bond between the hydrogen and the catalyst surface.

A key transformation of tetrahydrocarbazoles is their aromatization to carbazoles. Computational studies on the dehydrogenation of 2,3,4,9-tetrahydro-1H-carbazole show a multi-step process. researchgate.net The energetic profile for this reaction would detail the energy of the adsorbed tetrahydrocarbazole on the catalyst surface, the energies of the transition states for successive hydrogen removals, and the final energy of the desorbed carbazole (B46965) product. The presence of a C2-methyl group would subtly alter this profile. While it may slightly increase the rate of initial electrophilic interaction with the catalyst due to its electron-donating nature, it could also introduce steric hindrance, potentially raising the energy of certain transition states.

Conformational Dynamics and Potential Energy Surface Mapping

Molecules are not static entities but are in constant motion. Conformational analysis explores the different spatial arrangements (conformations) of a molecule and the energy associated with them.

For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, the primary conformational flexibility lies in the puckering of the non-aromatic cyclohexene ring. As established, this ring exists in a dynamic equilibrium between two half-chair conformations. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. A one-dimensional slice of this surface can be created by plotting energy against a specific dihedral angle that defines the ring pucker.

This PES map would clearly show two energy minima corresponding to the equatorial and axial conformers of the methyl group. The global minimum would be the equatorial conformer. The map would also reveal the energy barriers (transition states) that must be overcome for the ring to "flip" from one conformation to another. The methyl group, being larger than a hydrogen atom, will increase the energy barrier for this conformational change compared to the unsubstituted parent compound, making the ring slightly more rigid. Advanced techniques like molecular dynamics simulations could be used to simulate the time-evolution of the molecule's conformation, providing a more complete picture of its dynamic behavior.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, theoretical predictions of its Nuclear Magnetic Resonance (NMR), vibrational (IR/Raman), and electronic (UV-Visible) spectra can be achieved through various quantum chemical methods. These computational approaches allow for a detailed understanding of the molecule's electronic structure and its relationship to the observed spectral features.

The prediction of NMR chemical shifts is a significant application of computational chemistry in the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT), is a highly reliable approach for calculating NMR shielding tensors and, consequently, chemical shifts. imist.manih.gov

The GIAO-DFT methodology involves optimizing the molecular geometry of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, followed by the calculation of nuclear magnetic shielding constants for each atom. nih.gov These shielding constants are then converted to chemical shifts by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (TMS). The choice of the DFT functional and basis set is crucial for the accuracy of the predicted chemical shifts. mdpi.com Commonly used functionals like B3LYP, coupled with basis sets such as 6-311+G(2d,p), have been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules. nih.govmdpi.com

The predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole are instrumental in assigning the signals in experimentally obtained spectra, especially for complex structures. These calculations can help differentiate between isomers and provide a deeper understanding of the electronic environment of each nucleus within the molecule.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, calculated using the GIAO-DFT method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 7.3 - 7.5 | C-1 | 120 - 122 |

| H-5 | 7.0 - 7.2 | C-2 | 22 - 24 |

| H-6 | 6.9 - 7.1 | C-3 | 23 - 25 |

| H-7 | 7.0 - 7.2 | C-4 | 29 - 31 |

| H-8 | 7.2 - 7.4 | C-4a | 108 - 110 |

| NH (H-9) | 7.8 - 8.2 | C-4b | 127 - 129 |

| CH₃ | 1.2 - 1.4 | C-5 | 118 - 120 |

| CH (on C2) | 2.5 - 2.7 | C-6 | 119 - 121 |

| CH₂ (on C3) | 1.8 - 2.0 | C-7 | 121 - 123 |

| CH₂ (on C4) | 2.6 - 2.8 | C-8 | 110 - 112 |

| C-8a | 135 - 137 | ||

| C-9a | 136 - 138 | ||

| CH₃ | 20 - 22 |

Note: These are representative values and the actual calculated shifts may vary depending on the specific computational level of theory and solvent model used.

Theoretical calculations of vibrational frequencies are essential for the interpretation of infrared (IR) and Raman spectra. Density Functional Theory (DFT) is a widely used method for predicting the vibrational modes of molecules. researchgate.net The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, the vibrational frequencies and their corresponding intensities are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor.

The following table presents the predicted vibrational frequencies for some of the key functional groups in 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3400 - 3500 | N-H stretching |

| ν(C-H) aromatic | 3000 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850 - 3000 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1450 - 1600 | Aromatic C=C stretching |

| δ(C-H) | 1300 - 1450 | C-H bending |

| ν(C-N) | 1200 - 1350 | C-N stretching |

Note: These are unscaled frequencies and are expected to be higher than experimental values.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netrsc.org This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the absorption bands in the experimental spectrum.

The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net For molecules with significant charge-transfer character, long-range corrected functionals are often employed to obtain more accurate results. mdpi.com The calculations can also be performed in the presence of a solvent using continuum solvation models to account for the effect of the solvent on the electronic transitions.

For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, TD-DFT calculations can predict the π → π* transitions that are characteristic of the carbazole chromophore. The position of the methyl group can influence the energies of the molecular orbitals and thus affect the absorption spectrum.

A representative table of predicted UV-Visible absorption data for 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole is provided below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 290 - 310 | 0.10 - 0.20 | HOMO → LUMO (π → π) |

| 250 - 270 | 0.30 - 0.50 | HOMO-1 → LUMO (π → π) |

| 220 - 240 | 0.40 - 0.60 | HOMO → LUMO+1 (π → π*) |

Note: The predicted values are sensitive to the computational methodology and solvent environment.

Computational Modeling of Molecular Interactions for Structural Insights

Computational modeling of molecular interactions is a vital tool for understanding how a molecule like 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole interacts with other molecules, such as biological macromolecules or solvent molecules. Techniques like molecular docking and molecular dynamics (MD) simulations provide detailed structural insights into these interactions at the atomic level.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, docking studies could be employed to investigate its potential interactions with various enzymes or receptors, providing hypotheses about its biological activity. wjarr.com The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the analysis of the stability of the binding mode, the role of specific intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and the conformational changes that may occur upon binding.

These computational approaches can provide valuable structural insights that are often difficult to obtain through experimental methods alone. They can guide the design of new derivatives of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole with improved binding affinities and specificities for a particular biological target.

Sophisticated Derivatization and Structural Diversification of the 2 Methyl 2,3,4,9 Tetrahydro 1h Carbazole Core

Regioselective Functionalization of the Aromatic and Pyrrole (B145914) Rings

The aromatic and pyrrole rings of the MTHC core are key targets for functionalization to modulate its electronic and biological properties. Electrophilic aromatic substitution reactions are commonly employed for this purpose, with the regioselectivity being influenced by the directing effects of the indole (B1671886) nitrogen and the methyl group on the tetrahydrocyclohexane ring.

Nitration: The nitration of the tetrahydrocarbazole scaffold is a well-established method for introducing a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amino group. The reaction of 2,3,4,9-tetrahydro-1H-carbazole with sodium nitrate in sulfuric acid has been shown to yield the 6-nitro derivative, indicating a preference for substitution at the C-6 position. This regioselectivity is driven by the para-directing effect of the indole nitrogen.

Halogenation: While specific studies on the regioselective halogenation of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole are limited, methods for the regioselective halogenation of similar heterocyclic systems have been developed. For instance, the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like ethanol or water can achieve regioselective halogenation of 2-substituted indazoles, a related nitrogen-containing heterocyclic system. By analogy, it is anticipated that the MTHC core would undergo halogenation preferentially at the electron-rich positions of the benzene (B151609) ring, likely at the C-6 and C-8 positions, influenced by the ortho- and para-directing effects of the indole nitrogen.

Friedel-Crafts Reactions: Friedel-Crafts reactions provide a powerful tool for introducing alkyl or acyl groups onto the aromatic ring of the MTHC scaffold. nih.govcarloneresearch.eu Friedel-Crafts acylation, in particular, is advantageous as the resulting ketone is less activating than the starting material, preventing polyacylation. carloneresearch.eu The reaction of 1,2,3,4-tetrahydrocarbazole (B147488) with acetyl chloride in glacial acetic acid has been reported to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole, demonstrating functionalization at the C-1 position of the tetrahydrocyclohexane ring. nih.gov For functionalization of the aromatic ring, the reaction would be expected to occur at the C-6 position due to the directing influence of the indole nitrogen. The use of a Lewis acid catalyst, such as aluminum chloride, is typically required to facilitate these reactions. carloneresearch.eu

| Reaction | Reagents and Conditions | Position of Functionalization | Product |

|---|---|---|---|

| Nitration | NaNO3, H2SO4 | C-6 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole |

| Friedel-Crafts Acylation | Acetyl chloride, Glacial acetic acid | C-1 | 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole |

Transformations of the Tetrahydrocyclohexane Moiety

The tetrahydrocyclohexane portion of the MTHC scaffold offers opportunities for structural diversification through oxidation, rearrangement, and the introduction of new stereocenters.

The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to different products depending on the oxidant used. exlibrisgroup.comosi.lv Oxidation can result in the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or, through a more extensive rearrangement, 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. exlibrisgroup.comosi.lv For instance, the oxidation of tetrahydrocarbazole derivatives can be achieved using elemental oxygen in the presence of a photosensitizer like Rose Bengal, leading to the formation of a hydroperoxide intermediate. nih.gov This intermediate can then undergo acid-catalyzed rearrangement. nih.gov In some cases, oxidation can lead to the complete aromatization of the tetrahydrocyclohexane ring, yielding the corresponding carbazole (B46965).

A notable rearrangement is the acid-catalyzed transformation of tetrahydrocarbazole hydroperoxides. nih.gov This reaction proceeds through an active electrophile formed via imine-enamine tautomerization, which can then be attacked by nucleophiles. nih.gov

The stereoselective synthesis of tetrahydrocarbazoles is a key strategy for introducing new stereocenters into the MTHC scaffold. While post-synthesis stereoselective functionalization of the tetrahydrocyclohexane moiety is less explored, controlling the stereochemistry during the initial synthesis of the carbazole core is a well-established approach. For instance, stereoselective synthesis of tetrahydrocarbazoles has been achieved through reactions of cyclopropyl alkynes and indoles. This highlights the potential for creating MTHC derivatives with defined stereochemistry at the methyl-bearing carbon and other positions on the cyclohexane (B81311) ring. Further derivatization of such stereochemically defined MTHC cores would allow for the synthesis of a diverse range of chiral molecules.

Synthesis of Fused Polycyclic Systems Incorporating the MTHC Scaffold

The MTHC scaffold serves as a versatile building block for the synthesis of more complex, fused polycyclic systems. These annulated carbazoles often exhibit interesting biological activities and photophysical properties.

One common strategy involves the functionalization of the MTHC core with reactive groups that can then participate in cyclization reactions. For example, 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been used as a precursor for the synthesis of isoxazolo- and pyrazolo-fused carbazoles. nih.gov The reaction of this diketone with hydroxylamine or hydrazine (B178648) derivatives leads to the formation of the corresponding fused heterocyclic rings. nih.gov

Another approach involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with various amino compounds to form imino derivatives. nih.gov These imines can then undergo cyclization reactions to generate fused thiazolidine or thiadiazino rings. nih.gov

Furthermore, transition-metal-catalyzed cyclizations of ortho-alkynylated biaryls represent a powerful method for constructing fused aromatic systems. researchgate.net Applying this methodology to appropriately substituted MTHC derivatives could lead to the synthesis of novel carbazole-based helicenes and other complex polycyclic aromatic hydrocarbons. researchgate.net

| Starting Material | Reagents | Fused Ring System |

|---|---|---|

| 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydroxylamine hydrochloride | Isoxazolo[5,4-a]carbazole |

| 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydrazine hydrate | Pyrazolo[3,4-a]carbazole |

| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole imino derivative | Chloroacetic acid | Thiazolidino[4,5-a]carbazole |

Design and Synthesis of MTHC-Based Supramolecular Architectures

The rigid and planar nature of the carbazole core, combined with the potential for functionalization at various positions, makes MTHC an attractive building block for the design of supramolecular architectures. carloneresearch.eunih.gov These architectures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. nih.gov

The introduction of recognition motifs, such as hydrogen bond donors and acceptors, onto the MTHC scaffold can direct the self-assembly of molecules into well-defined structures like gels, liquid crystals, and crystalline networks. nih.gov For instance, carbazole-based derivatives have been shown to form gels through a combination of π-stacking and van der Waals interactions between long alkyl chains. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization of 2 Methyl 2,3,4,9 Tetrahydro 1h Carbazole Derivatives

X-ray Crystallography for Absolute and Solid-State Structure Determination, including Conformational Analysis

X-ray crystallography stands as the gold standard for determining the precise solid-state structure of crystalline compounds. For derivatives of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, this technique provides detailed information on bond lengths, bond angles, and the absolute configuration of stereocenters.

Analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, reveals key structural features that are foundational to its derivatives. In the crystalline state, the indole (B1671886) ring system is nearly planar. nih.gov However, the fused cyclohexene (B86901) ring is not planar and typically adopts a half-chair conformation. nih.govnih.govnih.gov In some crystal structures of the parent compound, the methylene (B1212753) carbons of the cyclohexene ring have been observed to be disordered over two sites, with both components maintaining a half-chair conformation. nih.govnih.gov The planarity of the core carbazole (B46965) unit can vary, with reported dihedral angles between the benzene (B151609) and fused pyrrole (B145914) rings being small, for instance, 0.6 (1)° in the parent structure and 2.5 (1)° in a ketone derivative. researchgate.netscispace.com

The crystal packing is often stabilized by intermolecular interactions, including N—H⋯O hydrogen bonds in derivatives with oxygen-containing substituents, and N—H⋯π and C—H⋯π interactions in simpler structures. nih.govnih.govresearchgate.net For chiral derivatives, single-crystal X-ray diffraction allows for the unambiguous determination of the absolute configuration (R/S) at stereogenic centers, which is crucial for understanding their biological activity.

Table 1: Representative Crystal Data for 2,3,4,9-Tetrahydro-1H-carbazole This table presents data for the parent, non-methylated compound as a reference for the core scaffold.

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Chemical Formula | C₁₂H₁₃N |

| Molecular Weight | 171.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 6.1067 (4) |

| b (Å) | 7.9488 (5) |

| c (Å) | 19.4512 (12) |

| Volume (ų) | 944.18 (10) |

| Z (Molecules per unit cell) | 4 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Elucidation

Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structures of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives in solution. While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR experiments are required to piece together the molecular puzzle. acgpubs.orgniscair.res.in

A combination of 2D NMR experiments is used to establish the complete bonding framework and stereochemistry.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, COSY spectra would reveal cross-peaks between the proton at C-2 and the adjacent methylene protons at C-1 and C-3, as well as couplings between the other aliphatic protons on the saturated ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.edu It is used to assign the ¹³C signals based on the more easily assigned ¹H spectrum. An HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, the C-2 proton and the C-2 carbon, and so on for all C-H bonds in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edu This is particularly powerful for identifying connectivity around quaternary carbons (which have no attached protons) and for linking different spin systems together. For instance, the methyl protons at C-2 would show HMBC correlations to the C-2 carbon and the adjacent C-1 and C-3 carbons, confirming the position of the methyl group. researchgate.netyoutube.com Protons on the aromatic ring would show correlations to carbons within the indole system, confirming the carbazole core structure. researchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is critical for determining stereochemistry. For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, NOESY correlations could establish the relative orientation (cis/trans) of the methyl group at C-2 with respect to other protons on the cyclohexene ring, thereby defining the conformation in solution. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole Values are estimated based on data for the parent compound and related derivatives. Actual values may vary depending on solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 1 | ~2.6-2.8 (m) | ~25-30 | COSY: H-2; HSQC: C-1; HMBC: C-2, C-9a |

| 2 | ~2.0-2.2 (m) | ~30-35 | COSY: H-1, H-3; HSQC: C-2; HMBC: C-1, C-3, 2-CH₃ |

| 2-CH₃ | ~1.1 (d) | ~18-22 | COSY: H-2; HSQC: 2-CH₃; HMBC: C-1, C-2, C-3 |

| 3 | ~1.8-2.0 (m) | ~20-25 | COSY: H-2, H-4; HSQC: C-3; HMBC: C-2, C-4, C-4a |

| 4 | ~2.7-2.9 (m) | ~22-27 | COSY: H-3; HSQC: C-4; HMBC: C-3, C-4a, C-5 |

| 5 | ~7.4-7.5 (d) | ~120-122 | COSY: H-6; HSQC: C-5; HMBC: C-4, C-6, C-9a |

| 6 | ~7.0-7.1 (t) | ~118-120 | COSY: H-5, H-7; HSQC: C-6; HMBC: C-4a, C-8 |

| 7 | ~7.1-7.2 (t) | ~122-124 | COSY: H-6, H-8; HSQC: C-7; HMBC: C-5, C-8a |

| 8 | ~7.3-7.4 (d) | ~110-112 | COSY: H-7; HSQC: C-8; HMBC: C-6, C-8a, C-9 |

| 9 (N-H) | ~8.0-8.2 (br s) | - | HMBC: C-4a, C-5a, C-8, C-9a |

High-Resolution Mass Spectrometry for Elemental Composition and Connectivity

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. kobv.de For 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole (C₁₃H₁₅N), HRMS would confirm the molecular formula by measuring its exact mass (monoisotopic mass: 185.1204 Da) to within a few parts per million. nist.govachemblock.com

Beyond just providing the molecular formula, the fragmentation pattern observed in the mass spectrum (often using Electron Ionization, EI) offers structural clues. nist.gov The fragmentation of tetrahydrocarbazole derivatives is influenced by the stability of the aromatic carbazole system. researchgate.net Common fragmentation pathways involve cleavages in the saturated cyclohexene ring. For the 2-methyl derivative, characteristic fragmentation patterns would include:

Molecular Ion (M⁺˙): A prominent peak corresponding to the intact molecule at m/z 185.

Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group to form a stable secondary carbocation at m/z 170.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclohexene systems, which would involve the cleavage of the saturated ring, although this may be less favored than fragmentation pathways that maintain the aromatic system's integrity.

Loss of C₂H₅˙ ([M-29]⁺) or C₃H₇˙ ([M-43]⁺): Resulting from further fragmentation of the aliphatic ring.

By analyzing the precise masses of these fragment ions using HRMS, their elemental compositions can be determined, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule. nih.gov

Table 3: Predicted Key Mass Fragments for 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole

| m/z (Nominal) | Predicted Formula | Description |

|---|---|---|

| 185 | C₁₃H₁₅N⁺˙ | Molecular Ion (M⁺˙) |

| 170 | C₁₂H₁₂N⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 156 | C₁₁H₁₀N⁺ | Loss of ethyl radical ([M-C₂H₅]⁺) |

| 144 | C₁₀H₁₀N⁺ | Further fragmentation of the aliphatic ring |

| 130 | C₉H₈N⁺ | Formation of a stable indole-type fragment |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Electronic Circular Dichroism)

Since 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole possesses a chiral center at the C-2 position, it can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for analyzing these chiral molecules. encyclopedia.pub ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. encyclopedia.pub

While a racemic mixture (a 50:50 mix of both enantiomers) is ECD silent, each pure enantiomer will produce an ECD spectrum. nih.gov Crucially, the spectra of the two enantiomers are mirror images of each other. encyclopedia.pub The intensity of the ECD signal, often characterized by the Cotton Effect (CE), is directly proportional to the enantiomeric excess (e.e.) of the sample. nih.gov

This relationship allows for the quantitative determination of a sample's enantiomeric purity. nih.gov By measuring the ECD spectrum of a sample with an unknown enantiomeric ratio and comparing its amplitude to the spectrum of a known, enantiopure standard, the e.e. can be calculated. nih.gov Furthermore, the sign of the Cotton Effects in the ECD spectrum can often be correlated to the absolute configuration (R or S) of the molecule, either by comparison to structurally similar compounds with known configurations or through quantum chemical calculations of the theoretical ECD spectrum. encyclopedia.pub Therefore, ECD is a rapid and sensitive method for both assigning absolute configuration and determining the enantiopurity of chiral 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives. nih.govnih.gov

Emerging Research Trajectories and Broader Academic Significance of 2 Methyl 2,3,4,9 Tetrahydro 1h Carbazole Chemistry

Role of MTHC in the Development of Advanced Materials and Devices

The rigid, electron-rich structure of the carbazole (B46965) nucleus, which is a core component of MTHC, imparts valuable characteristics for the development of novel materials. Carbazole derivatives are noted for their excellent charge transfer and hole-transporting properties, making them prime candidates for various material science applications. researchgate.netnih.gov

Optoelectronic Properties and Applications (e.g., Dye-Sensitized Solar Cells)

The field of optoelectronics has extensively explored carbazole-containing compounds. These materials are integral to devices like Organic Light Emitting Diodes (OLEDs) and photovoltaic cells. researchgate.netnih.gov A specific and promising application is in Dye-Sensitized Solar Cells (DSSCs), a type of low-cost, thin-film solar cell. wikipedia.orgmdpi.com

In DSSCs, a photosensitizer dye absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), initiating the flow of current. mdpi.com The efficiency of this process is highly dependent on the chemical structure of the dye. Organic dyes featuring a carbazole core, such as MTHC, are investigated for this purpose. The carbazole group acts as an effective electron donor, a crucial feature for a photosensitizer.

Key properties of carbazole-based dyes for DSSCs include:

Broad Absorption Spectrum: To generate a large photocurrent, the dye must absorb a significant portion of the solar spectrum, including near-IR wavelengths. sigmaaldrich.com

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be appropriately aligned with the electrolyte's redox potential and the semiconductor's conduction band, respectively. sigmaaldrich.com

Suppression of Charge Recombination: The molecular structure should hinder the recombination of injected electrons with the electrolyte, a common source of efficiency loss. Alkyl groups, such as the methyl group in MTHC and other functionalizations on the THC framework, can help prevent this recombination. sigmaaldrich.com

Research has demonstrated that DSSCs using carbazole-based dyes can achieve high solar-to-electric conversion efficiencies and exhibit good long-term stability. sigmaaldrich.com While much of the research focuses on more complex carbazole derivatives, the fundamental properties of the MTHC scaffold make it a relevant platform for designing new and efficient sensitizer (B1316253) dyes.

Table 1: Key Parameters for Dyes in Dye-Sensitized Solar Cells

| Parameter | Desired Characteristic | Role in Cell Performance |

|---|---|---|

| HOMO Level | Must be lower than the electrolyte's redox potential (I⁻/I₃⁻). | Enables efficient regeneration of the oxidized dye by the electrolyte. |

| LUMO Level | Must be higher than the semiconductor's conduction band edge (e.g., TiO₂). | Facilitates the injection of excited electrons from the dye into the semiconductor. |

| Energy Gap (HOMO-LUMO) | Small, allowing for absorption across a wide range of wavelengths. | Increases the fraction of the solar spectrum harvested, boosting photocurrent. sigmaaldrich.com |

| Molecular Structure | Often contains donor-π-acceptor (D-π-A) architecture; bulky groups. | Enhances light absorption and can physically block the electrolyte from approaching the semiconductor surface, reducing charge recombination. sigmaaldrich.com |

Other Material Science Applications (e.g., Asphaltene Formation Studies)

Advanced Mechanistic Insights into Carbazole Reactivity

The synthesis of MTHC and its analogs relies on a set of well-established yet continually refined chemical reactions. Understanding the mechanisms of these reactions is crucial for improving yields, controlling selectivity, and designing novel synthetic pathways.

The most common method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole (B1671886) synthesis . researchgate.net This reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, in the case of MTHC, 4-methylcyclohexanone (B47639). The mechanism proceeds through a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring.

Another key reaction is the Borsche-Drechsel cyclization , which involves the condensation of phenylhydrazine with cyclohexanone (B45756) in the presence of an acid like glacial acetic acid to form the tetrahydrocarbazole ring. niscair.res.in Further mechanistic understanding comes from studying specific reactions of the THC core. For instance, the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents in the presence of a copper catalyst proceeds through a radical mechanism to form cis-dialkylated products. rsc.org This insight into the stereochemical outcome is vital for the controlled synthesis of complex, multi-substituted carbazole derivatives.

Applications in Retrosynthesis and Reaction Discovery (e.g., Artificial Intelligence and Machine Learning in Organic Synthesis)

Modern organic synthesis is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools are transforming how chemists approach the synthesis of complex molecules like MTHC and its derivatives. nih.gov

Beyond just suggesting routes, AI can contribute in several ways:

Reaction Outcome Prediction: ML models can predict the likely products, yields, and even potential side products of a reaction, helping chemists to refine conditions and avoid failed experiments. researchgate.net

Catalyst and Reagent Selection: AI can suggest optimal catalysts or reagents for a specific transformation, potentially uncovering novel and more efficient options.

While specific reports detailing the use of AI for the synthesis of MTHC itself are not prevalent, the general application of these tools to organic synthesis is well-documented. nih.govchimia.ch As these platforms become more sophisticated, they will undoubtedly accelerate the discovery and synthesis of new tetrahydrocarbazole analogs for various applications.

Future Methodological Innovations in Tetrahydrocarbazole Chemistry and Analog Design

The future of tetrahydrocarbazole chemistry is poised for significant innovation, driven by the dual goals of discovering novel functionalities and developing more efficient and sustainable synthetic methods. Several key trends are emerging:

Advanced Catalysis: The development of new catalysts, particularly for C-H activation and cross-coupling reactions, will enable more direct and efficient functionalization of the MTHC core. This will allow chemists to install a wider variety of substituents at specific positions, fine-tuning the molecule's properties for applications in medicine or materials science. researchgate.net

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can lead to higher yields, better process control, and improved safety for key reactions in THC synthesis. These technologies are particularly well-suited for optimizing reaction conditions and scaling up production.

Computational and AI-Driven Design: The synergy between quantum chemical calculations and machine learning will accelerate the design of new MTHC analogs. researchgate.netchemcopilot.com Researchers can computationally screen virtual libraries of thousands of potential derivatives to predict their properties (e.g., binding affinity to a biological target, optoelectronic characteristics) before committing to their synthesis in the lab. This in silico approach drastically reduces the time and resources required for discovery.

Sustainable Synthesis: There is a growing emphasis on developing greener synthetic routes. This includes using less hazardous solvents, employing catalytic rather than stoichiometric reagents, and designing processes that are more atom-economical. researchgate.net Future research will likely focus on adapting THC synthesis to these principles.

By integrating these advanced methodologies, the scientific community can unlock the full potential of the MTHC scaffold, leading to the creation of novel molecules with tailored functions for a broad range of scientific and technological challenges.

Q & A

Q. What are the common synthetic routes for 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives?

Synthesis typically involves multi-step organic reactions. Key methods include:

- Hydrazone Cyclization : Reacting substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions (e.g., HCl/acetic acid) at 120–140°C, yielding tetrahydrocarbazole scaffolds .

- Lawesson’s Reagent-Mediated Thionation : Converting ketone groups to thiones in carbazolones, enabling further functionalization (e.g., 72% yield for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione) .

- Green Synthesis : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as catalysts improve yields (up to 85%) while reducing toxic byproducts .

Q. Example Synthesis Table

| Method | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazone Cyclization | 4-Methoxyphenylhydrazine + Cyclohexanone | HCl/AcOH, 398–403 K | 67% | |

| Lawesson’s Reagent | 6-Methyl-carbazol-1-one | Pyridine, 383 K, 6 h | 72% | |

| Ionic Liquid Catalysis | Substituted indoles + Cyclohexene | RT, 24 h | 85% |

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., methoxy or methyl groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve complex 3D structures, including disordered atoms in cyclohexene rings .

- HPLC/MS : Validates purity (>98%) and detects isotopic incorporation (e.g., C-labeled derivatives) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

Disordered atoms (e.g., in cyclohexene rings) require:

Q. What mechanistic insights explain its biological activity (e.g., CRTH2 antagonism)?

- Receptor Docking Studies : Molecular dynamics simulations reveal interactions between the carbazole core and CRTH2’s hydrophobic pocket .

- Functional Assays :

- Neuroprotection : In vitro models (e.g., oxidative stress in neuronal cells) show reduced ROS levels via Nrf2 pathway activation .

- Anti-Inflammatory : IL-4/IL-13 suppression in THP-1 macrophages correlates with CRTH2 receptor blockade (IC ≈ 0.5 µM) .

Q. Biological Activity Table

Q. How do substituents influence its pharmacological profile?

Q. What challenges arise in computational modeling of its ring puckering?

Q. How can synthetic byproducts or data contradictions be addressed?

- Decarboxylation Control : Thermal decarboxylation (180–200°C with Cu/quinoline) eliminates CO but requires TLC monitoring to avoid over-degradation .

- Contradictory Yields : Reproduce results under inert atmospheres (N) to minimize oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.